2-Amino-5-fluorobenzoic acid

Descripción general

Descripción

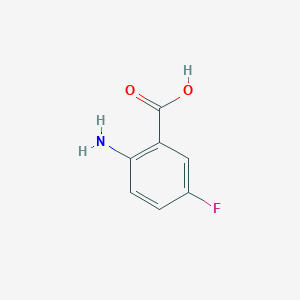

2-Amino-5-fluorobenzoic acid (CAS 446-08-2) is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₂. It features a carboxylic acid group at position 1, an amino group at position 2, and a fluorine atom at position 5 on the benzene ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for anticonvulsant quinazolines and EGFR kinase inhibitors . Its crystal structure reveals intermolecular hydrogen bonding (O–H···O and N–H···F interactions), forming dimeric arrangements that stabilize the solid state . Notably, it is utilized in microbial genetics for counterselecting the TRP1 gene in Saccharomyces cerevisiae, enabling precise genetic manipulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de fluorodeoxiglucosa implica la sustitución nucleofílica de un isótopo de flúor-18 por el grupo hidroxilo en la posición C-2 de una molécula de glucosa. El proceso normalmente comienza con la producción de flúor-18 mediante un ciclotrón. El flúor-18 luego se hace reaccionar con una molécula precursora, como el triflato de manosa, en condiciones específicas para producir fluorodeoxiglucosa .

Métodos de producción industrial: La producción industrial de fluorodeoxiglucosa se lleva a cabo en instalaciones radiofarmacéuticas especializadas equipadas con ciclotrones y módulos de síntesis automatizados. El proceso implica la irradiación de agua enriquecida con oxígeno-18 para producir flúor-18, seguido de su incorporación en el análogo de glucosa utilizando módulos de síntesis automatizados como el GE FASTLab2. Este método asegura altos rendimientos y pureza radioquímica, lo que lo hace adecuado para aplicaciones clínicas .

Análisis De Reacciones Químicas

Tipos de reacciones: La fluorodeoxiglucosa principalmente sufre reacciones de fosforilación en los sistemas biológicos. Es fosforilada por la hexokinasa para formar fluorodeoxiglucosa-6-fosfato, que luego queda atrapada dentro de las células debido a su incapacidad para sufrir una mayor glucólisis .

Reactivos y condiciones comunes: La síntesis de fluorodeoxiglucosa implica reactivos como el triflato de manosa y el flúor-18. Las condiciones de reacción incluyen el uso de un ciclotrón para producir flúor-18 y módulos de síntesis automatizados para facilitar la incorporación de flúor-18 en el análogo de glucosa .

Principales productos formados: El principal producto formado a partir de la síntesis de fluorodeoxiglucosa es la fluorodeoxiglucosa-6-fosfato, que se acumula en tejidos con alto metabolismo de la glucosa, como las células cancerosas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Amino-5-fluorobenzoic acid is a fluorinated derivative of anthranilic acid, characterized by the presence of an amino group and a fluorine atom on the benzene ring. Its molecular formula is with a molecular weight of approximately 155.13 g/mol. The compound exhibits a melting point range of 181-183 °C, indicating its solid-state at room temperature .

Medicinal Chemistry

AFBA serves as a precursor in the synthesis of various pharmaceutical compounds:

- Antiviral Agents : It has been reported to be a precursor for antiviral agents targeting diseases such as HIV and simplexvirus .

- Antitumor Compounds : AFBA is utilized in the preparation of quinolylamines, which have demonstrated antitumor and anticancer properties .

- Neuroprotective Agents : The compound is involved in synthesizing nitrogen-containing quinolinones, which are explored for their neuroprotective effects in conditions like Parkinson's disease and schizophrenia .

Genetic Research

AFBA is used in microbial genetics, particularly as a selective agent for the TRP1 genetic marker in yeast (Saccharomyces cerevisiae). This application allows researchers to study gene function and regulation effectively .

Agricultural Science

The compound acts as a precursor for various agrochemicals:

- Herbicides : AFBA is involved in synthesizing herbicides that improve crop yield by controlling weed growth .

- Plant Growth Regulators : It contributes to developing plant growth regulators that enhance agricultural productivity .

Table 1: Applications of this compound

Case Study 1: Antiviral Development

A study highlighted the synthesis of AFBA derivatives that exhibited potent activity against HIV. The derivatives were tested for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Neuroprotection

Research conducted on nitrogen-containing quinolinones derived from AFBA indicated significant neuroprotective effects in animal models of Parkinson's disease. These findings suggest that AFBA may play a crucial role in developing new treatments for neurodegenerative disorders.

Mecanismo De Acción

La fluorodeoxiglucosa actúa como un análogo de la glucosa y es captada por las células a través de los transportadores de glucosa. Una vez dentro de la célula, es fosforilada por la hexokinasa para formar fluorodeoxiglucosa-6-fosfato. A diferencia de la glucosa-6-fosfato, la fluorodeoxiglucosa-6-fosfato no puede sufrir una mayor glucólisis, lo que lleva a su acumulación dentro de la célula. Esta acumulación permite la visualización del metabolismo de la glucosa en los tejidos mediante la obtención de imágenes por PET .

Comparación Con Compuestos Similares

Structural Analogues and Physical Properties

The table below compares 2-amino-5-fluorobenzoic acid with structurally similar derivatives, highlighting substituent effects on physical properties:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular forces. For example, 2-amino-5-nitrobenzoic acid (278°C) has a significantly higher melting point than the fluorinated analogue (181–185°C) .

- Fluorine vs. Chlorine: Chlorine’s larger atomic size and polarizability result in higher melting points (e.g., 209–213°C for 2-amino-5-chlorobenzoic acid vs. 181–185°C for the fluorinated analogue) .

Actividad Biológica

2-Amino-5-fluorobenzoic acid (AFBA) is an aromatic amino acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C7H6FNO2, exhibits properties that make it a valuable precursor in the synthesis of various pharmaceuticals, including antiviral agents, anticancer drugs, and herbicides. This article explores the biological activity of AFBA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Weight : 155.13 g/mol

- Melting Point : 181.1 - 182.5 °C

- Solubility : Soluble in water and organic solvents such as ethanol.

AFBA's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : AFBA has been shown to inhibit certain enzymes that are crucial for microbial growth and survival. For example, it acts as a competitive inhibitor against some aminotransferases, which are essential for amino acid metabolism in various organisms .

- Antiviral Properties : The compound serves as a precursor for the synthesis of antiviral agents targeting viruses like HIV and simplexvirus. Its structural modifications can enhance its efficacy against viral replication .

- Antitumor Activity : AFBA derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is vital for cancer cell division. Studies indicate that certain derivatives exhibit significant cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antiviral Efficacy : A study demonstrated that AFBA derivatives significantly inhibited HIV replication in vitro. The mechanism involved interference with viral reverse transcriptase activity, showcasing potential for development into therapeutic agents against HIV .

- Antitumor Research : Research conducted on various AFBA derivatives highlighted their effectiveness in inhibiting the growth of L1210 murine leukemia cells. The structure-activity relationship (SAR) studies suggested that specific halogen substitutions enhance antitumor activity, indicating a pathway for drug development .

- Microbial Genetics Applications : AFBA has been utilized as a selective agent in microbial genetics, particularly in yeast models like Saccharomyces cerevisiae. It serves to counterselect mutations in TRP1 genetic markers, facilitating studies on gene function and expression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-fluorobenzoic acid, and how can purity be optimized?

- Answer : A widely used method involves reacting 4-fluorobenzaldehyde with nitrating agents followed by reduction and hydrolysis. Key steps include refluxing in ethanol/toluene with H₂SO₄ as a catalyst to form esters (e.g., ethyl 2-amino-5-fluorobenzoate), followed by hydrolysis to the carboxylic acid . Purity is ensured via silica gel chromatography (chloroform/methanol gradients) and recrystallization. Reaction monitoring by TLC or HPLC is critical to minimize byproducts .

Q. What analytical techniques are recommended to confirm the structure of this compound?

- Answer : X-ray crystallography is definitive for structural confirmation, revealing intramolecular hydrogen bonds (e.g., O2—H2···O1) and dimerization via N1—H1A···F1 interactions . Complementary techniques include NMR (¹H/¹³C/¹⁹F) for functional group analysis and mass spectrometry for molecular weight validation .

Q. How can purification challenges be addressed after synthesizing this compound?

- Answer : Post-synthesis purification often employs solvent extraction (e.g., CH₂Cl₂ and aqueous NH₄Cl) to remove unreacted reagents. Column chromatography with chloroform/methanol gradients effectively isolates the product. For crystalline purity, slow evaporation from ethanol is recommended .

Advanced Research Questions

Q. How do the crystallographic features of this compound influence its reactivity in supramolecular chemistry?

- Answer : The crystal structure reveals inverse catemeric dimers stabilized by O—H···O and N—H···F hydrogen bonds, with short F···F contacts (2.763 Å). These interactions enhance thermal stability and influence reactivity in solid-state reactions, such as co-crystal formation or coordination polymer design .

Q. What mechanistic insights explain its role in nucleophilic aromatic substitution (SNAr) reactions for drug development?

- Answer : The electron-withdrawing fluorine at the 5-position activates the benzene ring for SNAr. For example, reaction with phenols under NaH/DMF reflux substitutes fluorine with phenoxy groups, forming intermediates for EGFR inhibitors. Copper iodide (CuI) catalysis improves yields by facilitating oxidative coupling .

Q. How is this compound utilized as a reverse selection agent in microbial genetics?

- Answer : In Saccharomyces cerevisiae, it serves as a TRP1 gene counter-selectable marker. Cells expressing TRP1 convert the compound into a toxic metabolite, enabling selection against the gene. This application is critical for gene knockout studies and requires precise control of media composition .

Q. What strategies optimize fluorination position effects on biological activity in derivatives?

- Answer : Fluorine at the 5-position enhances metabolic stability and binding affinity in kinase inhibitors. Structure-activity relationship (SAR) studies show that substituting fluorine with bulkier groups (e.g., trifluoromethyl) increases steric hindrance, reducing off-target effects. Computational modeling (e.g., DFT) aids in predicting electronic effects .

Q. How does isotopic labeling (e.g., ¹⁴C) of this compound aid in pharmacokinetic studies?

- Answer : Radiolabeled [1-¹⁴C] versions enable tracing metabolic pathways in vivo. Purification via TLC/HPLC ensures radiochemical purity (>98%), critical for accurate biodistribution studies. Applications include quantifying metabolite formation and assessing tissue penetration .

Q. Methodological Notes

- Contradictions/Challenges : While and describe similar esterification steps, solvent choices (ethanol/toluene vs. DMF) vary based on reaction scalability. Researchers must optimize conditions to balance yield and purity.

- Advanced Tools : SHELX software (e.g., SHELXL) is recommended for crystallographic refinement, leveraging Hirshfeld surface analysis to map intermolecular interactions .

Propiedades

IUPAC Name |

2-amino-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMGQZTBWIHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196231 | |

| Record name | 5-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-08-2 | |

| Record name | 2-Amino-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 446-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.